LogP Optimization: Intermediate Lipophilicity Balances Reactivity and Solubility Relative to N-Methoxyphthalimide and N-Benzyloxyphthalimide
The target compound exhibits an intermediate computed LogP of 1.2, which is 0.6 units higher than N-methoxyphthalimide (LogP 0.61) and approximately 0.8 units lower than N-benzyloxyphthalimide (estimated LogP ~2.0). This positions the 2-methoxyethoxy derivative in a lipophilicity range that favors both organic-phase reactivity and sufficient polar character for catalyst–substrate preorganization [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.2 (XLogP3) |
| Comparator Or Baseline | N-Methoxyphthalimide: LogP = 0.61; N-Benzyloxyphthalimide: LogP ≈ 2.0 (estimated by structural analogy) |
| Quantified Difference | ΔLogP = +0.59 vs. N-methoxyphthalimide; ΔLogP ≈ −0.8 vs. N-benzyloxyphthalimide |
| Conditions | Computed property; PubChem XLogP3 and Molaid database |
Why This Matters
Intermediate LogP enhances partitioning into organic reaction media while retaining sufficient polarity for enantioselective catalyst binding, a balance that directly impacts synthetic yield and stereoselectivity in photoredox C–H functionalization.
- [1] Molaid Compound Detail: 2-(2-Methoxyethoxy)isoindole-1,3-dione, LogP = 1.2. View Source
- [2] PubChem Compound Summary: N-Methoxyphthalimide, CID 278066, XLogP3 = 0.6. View Source
